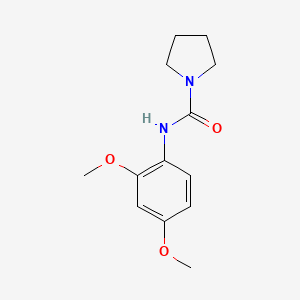
N-(4-bromophenyl)-N'-(3-fluorophenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)-N'-(3-fluorophenyl)thiourea, commonly known as BFTU, is a chemical compound that belongs to the class of thiourea derivatives. It is extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. BFTU has been reported to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.
作用機序
The exact mechanism of action of BFTU is not fully understood. However, it has been reported to target various signaling pathways involved in cancer cell proliferation, viral replication, and inflammation. BFTU induces cell cycle arrest and apoptosis in cancer cells by inhibiting the PI3K/Akt and MAPK/ERK signaling pathways. It also inhibits the viral replication process by targeting the viral RNA polymerase. BFTU exhibits anti-inflammatory properties by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6.
Biochemical and Physiological Effects:
BFTU exhibits a wide range of biochemical and physiological effects. It induces cell cycle arrest and apoptosis in cancer cells by targeting various signaling pathways. It also inhibits the viral replication process by targeting the viral RNA polymerase. BFTU exhibits anti-inflammatory properties by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. In addition, BFTU has been reported to exhibit antioxidant activity by scavenging free radicals.
実験室実験の利点と制限
BFTU has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It exhibits a wide range of biological activities, making it a useful tool for studying various diseases. However, BFTU also has some limitations. It is a relatively new compound, and its exact mechanism of action is not fully understood. Further studies are needed to elucidate its pharmacological properties and potential therapeutic applications.
将来の方向性
There are several future directions for BFTU research. First, further studies are needed to elucidate its exact mechanism of action and pharmacological properties. Second, BFTU's potential therapeutic applications need to be explored in more detail, particularly in the treatment of cancer, viral infections, and inflammation. Third, the development of BFTU analogs with improved pharmacokinetic properties could enhance its therapeutic potential. Finally, the development of novel drug delivery systems for BFTU could improve its bioavailability and efficacy.
合成法
BFTU can be synthesized by reacting 4-bromophenyl isothiocyanate with 3-fluoroaniline in the presence of a base such as potassium carbonate. The reaction yields BFTU as a white crystalline solid with a melting point of 192-194°C. The purity of the synthesized compound can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
科学的研究の応用
BFTU has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. BFTU induces cell cycle arrest and apoptosis in cancer cells by targeting various signaling pathways such as PI3K/Akt and MAPK/ERK. BFTU has also been reported to exhibit antiviral activity against influenza A virus by inhibiting the viral replication process. In addition, BFTU has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6.
特性
IUPAC Name |
1-(4-bromophenyl)-3-(3-fluorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFN2S/c14-9-4-6-11(7-5-9)16-13(18)17-12-3-1-2-10(15)8-12/h1-8H,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVIOEANHWJIII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=S)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


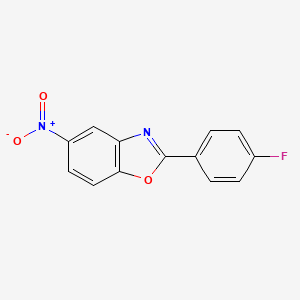
![5-[(phenylacetyl)amino]-2-(1-piperidinyl)benzamide](/img/structure/B5741091.png)
![4-{[(3-bromophenyl)imino]methyl}-2-methoxyphenol](/img/structure/B5741099.png)
![4-[(4-bromophenoxy)methyl]-5-ethyl-2-thiophenecarbaldehyde](/img/structure/B5741104.png)
![2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5741113.png)
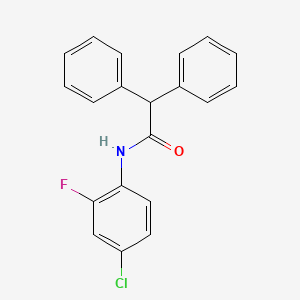
![N-benzyl-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B5741118.png)
![5,7-diphenyltetrazolo[1,5-a]pyrimidine](/img/structure/B5741125.png)
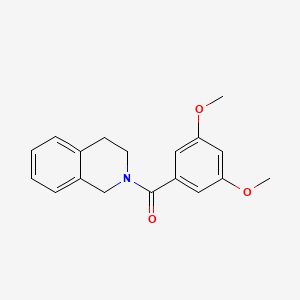
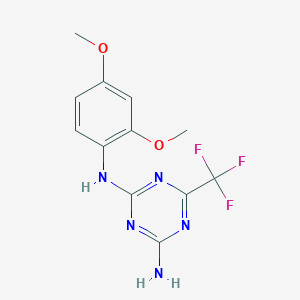
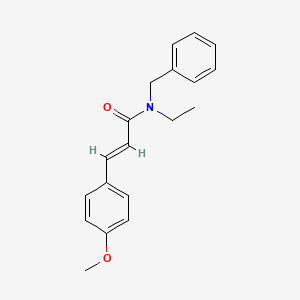
![isopropyl 4-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B5741151.png)
